InChI=1S/C6H4FNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10)
.
6-Fluoropicolinic acid's molecular structure comprises a pyridine ring substituted with a carboxylic acid group at the 2-position and a fluorine atom at the 6-position. [] This specific substitution pattern influences the molecule's reactivity and physicochemical properties, making it a desirable building block in various research areas.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5